molecular formula C24H15FN2O3 B2955845 3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-80-1

3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2955845
CAS No.: 883954-80-1
M. Wt: 398.393
InChI Key: YIPLOGINMBEKMJ-UHFFFAOYSA-N
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Description

3-Benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromene-pyrimidine scaffold substituted with benzyl and fluorophenyl groups. This structural framework is associated with diverse biological activities, particularly in anticancer and anti-inflammatory research. The fluorophenyl group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs, a common strategy in medicinal chemistry .

Properties

IUPAC Name

3-benzyl-2-(2-fluorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN2O3/c25-18-12-6-4-10-16(18)22-26-23-20(21(28)17-11-5-7-13-19(17)30-23)24(29)27(22)14-15-8-2-1-3-9-15/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPLOGINMBEKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl precursors with chromeno-pyrimidine intermediates. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with inflammatory mediators or cancer cell signaling pathways, thereby exerting its anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with its structural analogs in terms of substituents, physicochemical properties, and biological activities.

Compound Substituents Molecular Weight (g/mol) Biological Activity
3-Benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione Benzyl, 2-fluorophenyl ~386.3 (estimated) Limited direct data; inferred activity from fluorinated analogs
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chlorobenzylidene, chlorophenyl, amino ~438.3 High cytotoxicity against A-549 and HT-29 cell lines (IC₅₀ < 5 µM)
8-Methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione Methoxy, phenylethyl, propyl 390.4 No direct activity data; high lipophilicity (XLogP3: 3.7) suggests CNS permeability
3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine Hydroxy, phenyl, methyl, amino-imino ~335.3 Precursor for triazine derivatives with antitumor activity
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Chlorobenzylidene, chlorophenyl, phenyl ~493.4 Moderate activity against CaCo-2 cells (IC₅₀ ~10 µM)

Key Observations:

Substituent Effects on Bioactivity: Chlorophenyl/chlorobenzylidene groups (e.g., in compounds from ) correlate with potent cytotoxicity but may increase molecular weight and reduce solubility. Fluorophenyl groups (as in the target compound) likely improve metabolic stability compared to chlorinated analogs, though this requires experimental validation .

Structural Flexibility: The chromeno[2,3-d]pyrimidine core tolerates diverse substitutions (e.g., amino, hydroxy, imino) without losing scaffold integrity, enabling tailored drug design .

Synthetic Accessibility :

  • The target compound’s synthesis may involve multi-step routes similar to those for chlorinated analogs, such as cyclocondensation of 2-fluorophenylacetylene with chromene precursors .
  • Green chemistry approaches (e.g., deep eutectic solvents, as in ) could optimize yields and reduce environmental impact compared to traditional methods.

Biological Activity

3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound belonging to the class of chromeno-pyrimidine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a chromeno ring fused with a pyrimidine moiety, along with benzyl and fluorophenyl substituents, plays a crucial role in its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate benzyl and fluorophenyl precursors with chromeno-pyrimidine intermediates. Catalysts such as zinc chloride are often employed to facilitate these reactions, utilizing solvents like ethanol or dimethylformamide to optimize yields and reaction rates.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell signaling pathways. This interaction leads to observed biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of colorectal cancer cells effectively. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cancer cell growth and survival .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various biological contexts.

Case Studies

  • Antiproliferative Activity : In a study assessing the antiproliferative effects on colorectal cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating potent activity against these cancer cells .
  • Mechanistic Insights : Further investigations revealed that the compound could inhibit specific isoforms of monoamine oxidase (MAO), which are implicated in various neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of colorectal cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme InhibitionInhibition of monoamine oxidase (MAO)

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